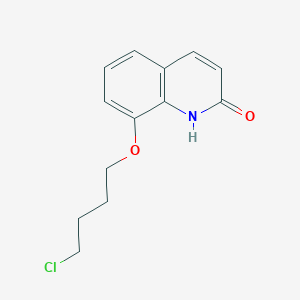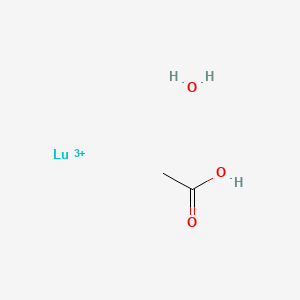
Acetic acid;lutetium(3+);hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;lutetium(3+);hydrate, also known as lutetium(III) acetate hydrate, is a chemical compound with the molecular formula C₆H₁₁LuO₇. It is a white solid that is soluble in water and is commonly used in various scientific and industrial applications. This compound is a salt formed from acetic acid and lutetium, a rare earth metal. It is often used in research and development due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Lutetium(III) acetate hydrate can be synthesized through the reaction of lutetium oxide or lutetium hydroxide with acetic acid. The reaction typically involves dissolving lutetium oxide or hydroxide in acetic acid, followed by crystallization to obtain the hydrate form. The general reaction can be represented as:
Lu2O3+6CH3COOH→2Lu(CH3COO)3+3H2O
Industrial Production Methods
Industrial production of lutetium(III) acetate hydrate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity lutetium oxide and acetic acid, with controlled reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and drying processes to obtain the desired hydrate form.
化学反应分析
Types of Reactions
Lutetium(III) acetate hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the acetate groups are replaced by other ligands.
Complexation Reactions: It forms complexes with various organic and inorganic ligands, which can be used in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with lutetium(III) acetate hydrate include other carboxylic acids, amines, and phosphines. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from reactions involving lutetium(III) acetate hydrate depend on the specific reagents and conditions used. For example, reacting it with phosphines can yield lutetium-phosphine complexes, which are useful in catalysis.
科学研究应用
Lutetium(III) acetate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various lutetium compounds and complexes.
Biology: Employed in studies involving rare earth elements and their interactions with biological molecules.
Medicine: Investigated for its potential use in radiopharmaceuticals, particularly in cancer treatment.
Industry: Utilized in the production of advanced materials, such as catalysts and phosphors.
作用机制
The mechanism of action of lutetium(III) acetate hydrate involves its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, depending on the specific application. For example, in radiopharmaceuticals, lutetium complexes can target cancer cells and deliver therapeutic radiation.
相似化合物的比较
Similar Compounds
- Lutetium(III) chloride
- Lutetium(III) nitrate
- Lutetium(III) sulfate
Comparison
Compared to other lutetium compounds, lutetium(III) acetate hydrate is unique due to its acetate ligands, which provide specific reactivity and solubility properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of organic-inorganic hybrid materials.
属性
分子式 |
C2H6LuO3+3 |
|---|---|
分子量 |
253.03 g/mol |
IUPAC 名称 |
acetic acid;lutetium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.Lu.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3; |
InChI 键 |
AJKGSGQGQAXMRT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.O.[Lu+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


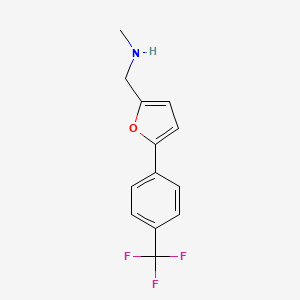
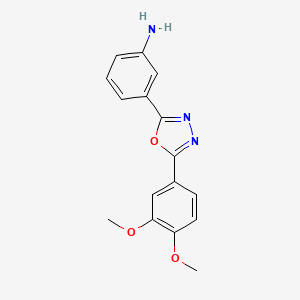
![2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B15060318.png)
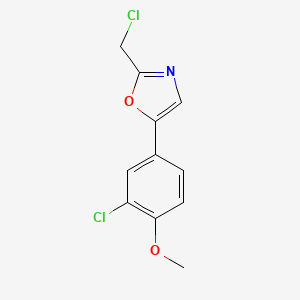

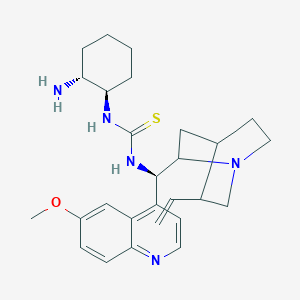

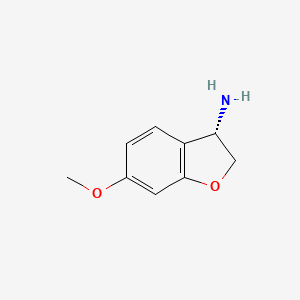
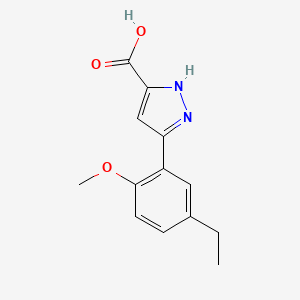
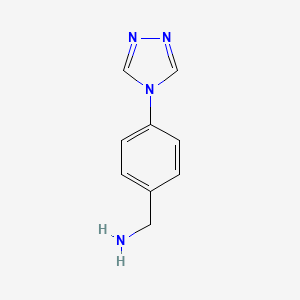
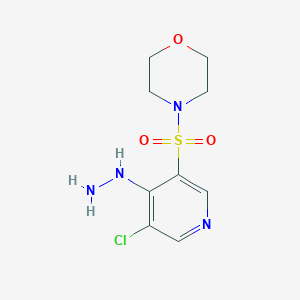
![(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B15060392.png)
![{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B15060401.png)
